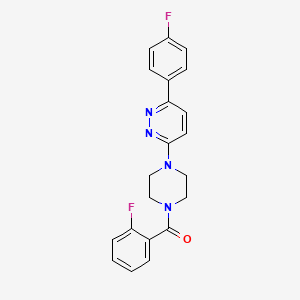

(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

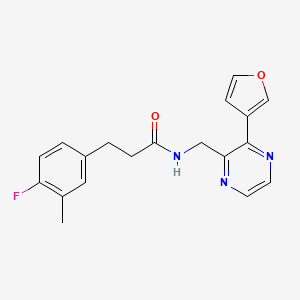

An efficient synthesis of this compound has been described starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine . The structures of the final and intermediate products have been determined by spectral analysis .Molecular Structure Analysis

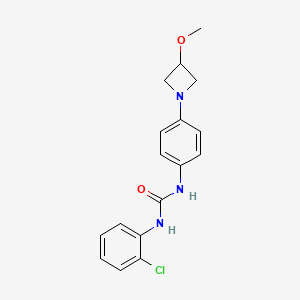

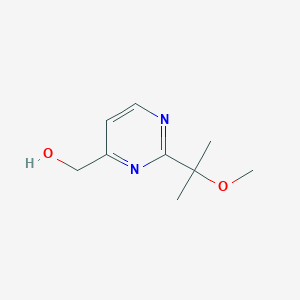

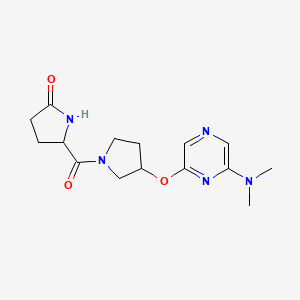

The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen-containing groups. It includes a phenylpyridine core, a piperazine ring, and a fluorophenyl group .Chemical Reactions Analysis

The synthesis of this compound involves several steps, including the reaction of 3-bromothiophene-2-carboxylic acid with 2-fluorophenylhydrazine hydrochloride in the presence of EDC· HCl, HOBT, DMF, and DIPEA . This is followed by several other reactions to form the final product .科学的研究の応用

- Additionally, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- The compound (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs). It shows selectivity for ENT2 over ENT1, which is a promising feature for drug development .

- This compound exhibits a potent triple-acting profile as a PPARα, PPARγ, and PPARδ agonist. Its EC50 values for these receptors are 0.029 µM, 0.013 µM, and 0.029 µM, respectively .

Antiviral Activity

ENT Inhibition

PPAR Agonist Profile

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity (Km) .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which can impact various biochemical pathways. These pathways include nucleotide synthesis and regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.

Pharmacokinetics

This suggests that it may have good bioavailability and stability within cells .

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and regulation of adenosine function .

特性

IUPAC Name |

(2-fluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUIJPBZVCVXJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2376604.png)

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)

![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)

![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)

![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)

![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)